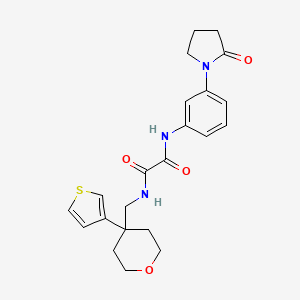

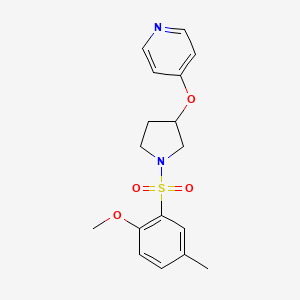

3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one, commonly known as TRP, is a chemical compound that has gained significant attention in the field of scientific research. TRP is a heterocyclic compound that contains a pyridine and a triazole ring. It has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Selective Aluminum Ion Sensor

- Research Application: A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker was synthesized. This compound serves as a selective ratiometric and colorimetric chemosensor for aluminum ions (Al³⁺), leveraging internal charge transfer (ICT) mechanisms.

- Source: Maity, D., & Govindaraju, T. (2010). Pyrrolidine constrained bipyridyl-dansyl click fluoroionophore as selective Al(3+)sensor. Chemical communications, 46(25), 4499-501. Read more.

Rhodium(III) Complex Synthesis

- Research Application: A series of Rh(III) mixed ligand polypyridine type complexes were prepared. This involved using triazole-linked pyridyl ligands, leading to insights into the synthesis and characterization of these complexes.

- Source: Burke, H., Gallagher, J., Indelli, M. T., & Vos, J. (2004). The synthesis and characterisation of Rh(III) complexes with pyridyl triazole ligands. Inorganica Chimica Acta, 357, 2989-3000. Read more.

Luminescent Lanthanide Compounds

- Research Application: Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine were investigated. Highlights include creating luminescent lanthanide compounds for biological sensing, and iron complexes showing unusual thermal and photochemical spin-state transitions.

- Source: Halcrow, M. (2005). The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands. Coordination Chemistry Reviews, 249, 2880-2908. Read more.

Triazolopyridine Derivatives as Antimicrobial Agents

- Research Application: Novel pyridine and fused pyridine derivatives were prepared, showing potential as antimicrobial and antioxidant agents. Molecular docking screenings towards GlcN-6-P synthase revealed moderate to good binding energies.

- Source: Flefel, E. M., El-Sofany, W., El-Shahat, M., Naqvi, A., & Assirey, E. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 23(10). Read more.

Phosphorescent Ir(III) Complexes Study

- Research Application: Investigated Ir(III)-based heteroleptic complexes with phenylpyridine and triazole-pyridine derivatives. This study revealed insights into the excited-states properties and redox properties of these complexes, contributing to the understanding of phosphorescence mechanisms.

- Source: Avilov, I., Minoofar, P., Cornil, J., & De Cola, L. (2007). Influence of substituents on the energy and nature of the lowest excited states of heteroleptic phosphorescent Ir(III) complexes. Journal of the American Chemical Society, 129(26), 8247-58. Read more.

Eigenschaften

IUPAC Name |

1-methyl-3-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c1-16-6-2-3-11(12(16)19)13(20)17-7-4-10(9-17)18-8-5-14-15-18/h2-3,5-6,8,10H,4,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLJHRIWMQAUFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2646108.png)

![N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2646112.png)

![2-chloro-1-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2646115.png)

![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2646116.png)

![N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B2646117.png)

![2-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2646121.png)

![2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2646122.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2646128.png)